![molecular formula C23H23N5O3S B3005413 N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-84-6](/img/structure/B3005413.png)
N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification:
- The compound is related to the synthesis and chemical modification of various heterocyclic compounds. For instance, research conducted by Liu, Shih, and Hu (1987) explored the cyclocondensation of related thiazole and triazole compounds, underscoring the importance of these structures in chemical synthesis (Liu, Shih, & Hu, 1987).
Antiproliferative and Anticancer Activity:
- Various studies have focused on the antiproliferative and anticancer properties of similar thiazolo[3,2-b][1,2,4]triazole compounds. For example, Narayana, Raj, and Sarojini (2010) synthesized and characterized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, highlighting their potential in inhibiting the proliferation of cancer cells (Narayana, Raj, & Sarojini, 2010).
Antimicrobial and Antifungal Properties:
- Compounds with similar structural features have been evaluated for their antimicrobial and antifungal activities. Sahi and Paul (2016) synthesized a series of related compounds and assessed their in vitro antibacterial and antifungal activities, showing their potential in combating microbial infections (Sahi & Paul, 2016).
Pharmacological Properties:
- Studies also indicate the potential pharmacological applications of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, research by Berk, Aktay, Yeşilada, and Ertan (2001) explored the anti-inflammatory activity and gastric ulceration potential of related compounds, indicating their relevance in pharmaceutical research (Berk, Aktay, Yeşilada, & Ertan, 2001).
Mechanism of Action
Target of Action:
This compound primarily targets adenosine receptors . Adenosine receptors are G protein-coupled receptors found on various cell types, including platelets, vascular endothelial cells, and neurons. Their role is to modulate various physiological processes, such as vasodilation, neurotransmission, and platelet aggregation .
Mode of Action:
The compound likely inhibits both adenosine deaminase and phosphodiesterase. Here’s how it works:
Phosphodiesterase Inhibition: The compound also inhibits phosphodiesterase, which normally breaks down cyclic adenosine monophosphate (cAMP). By maintaining higher cAMP levels, it further inhibits platelet activation and aggregation. Thromboxane A2 activity (a potent platelet aggregator) is reduced as a result .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic conditions may affect its solubility and absorption.
Remember, this compound’s intricate dance within the body impacts cardiovascular health and platelet function. 🌟 .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-10-15(2)12-17(11-14)25-22(30)21(29)24-9-8-18-13-32-23-26-20(27-28(18)23)16-4-6-19(31-3)7-5-16/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHUBUSIIGASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
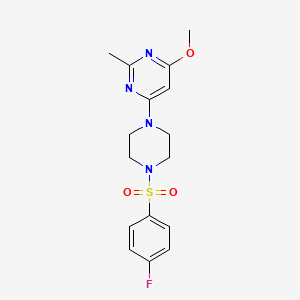
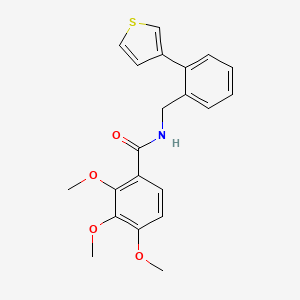
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B3005334.png)

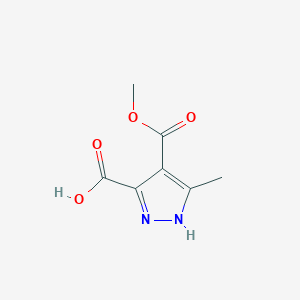
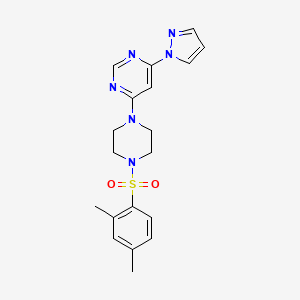
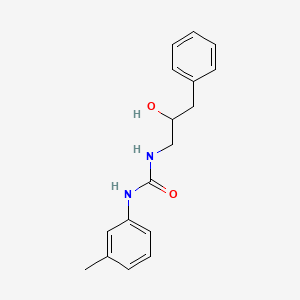
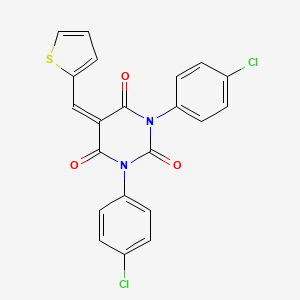
![Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate](/img/structure/B3005346.png)
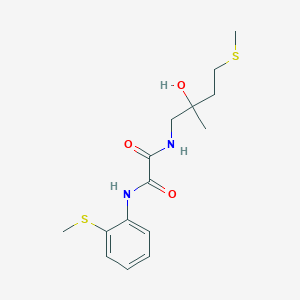
![5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3005348.png)
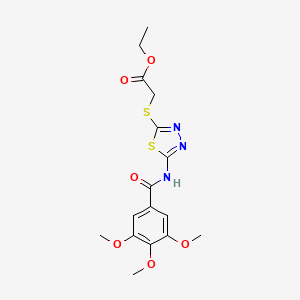
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B3005352.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)
